molecular formula C8H13ClF3NO B13504244 1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride

1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B13504244
M. Wt: 231.64 g/mol
InChI Key: AEYZVAAXZSYDCK-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride (CAS: 2624137-82-0) is a bicyclic amine derivative with a 3-azabicyclo[3.2.0]heptane core functionalized with a trifluoroethoxy substituent. Its molecular formula is C₈H₁₃ClF₃NO, and it has a molecular weight of 231.64 g/mol . The bicyclo[3.2.0]heptane system introduces conformational rigidity, while the trifluoroethoxy group contributes to enhanced lipophilicity and metabolic stability, common features in fluorinated pharmaceuticals .

Properties

Molecular Formula

C8H13ClF3NO

Molecular Weight

231.64 g/mol

IUPAC Name

1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C8H12F3NO.ClH/c9-8(10,11)5-13-7-2-1-6(7)3-12-4-7;/h6,12H,1-5H2;1H

InChI Key

AEYZVAAXZSYDCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CNC2)OCC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution Approach

Overview:
This method involves the nucleophilic substitution of a suitable precursor with a trifluoroethoxy group, typically via an SN2 mechanism, followed by cyclization to form the azabicyclic structure.

Procedure:

  • Step 1: Synthesize or obtain a precursor such as 3-azabicyclo[3.2.0]heptane or its derivatives bearing a leaving group (e.g., halide or tosylate) at the appropriate position.
  • Step 2: React the precursor with a trifluoroethoxy nucleophile, such as trifluoroethanol activated with a suitable reagent (e.g., triphenylphosphine and diethyl azodicarboxylate) or via direct substitution with trifluoroethyl halides under basic conditions.
  • Step 3: Purify the intermediate and proceed with salt formation by treatment with hydrochloric acid to obtain the hydrochloride salt.

Notes:

  • The key challenge is controlling regioselectivity and avoiding side reactions such as elimination or over-alkylation.
  • The process benefits from using polar aprotic solvents like acetonitrile or dichloromethane to facilitate SN2 reactions.

Overview:
A notable approach involves photochemically induced intramolecular cyclization, leveraging common reagents like benzaldehyde, allylamine, and cinnamic acid, as demonstrated in recent studies (see reference).

Procedure:

  • Step 1: Prepare a substituted precursor containing a suitable olefinic and amino functionality.
  • Step 2: Subject the precursor to intramolecular [2+2]-photochemical cyclization under UV irradiation, leading to the formation of the azabicyclic core.
  • Step 3: Introduce the trifluoroethoxy group via nucleophilic substitution or addition to the cyclized intermediate, often using trifluoroethanol derivatives under basic or catalytic conditions.
  • Step 4: Final salt formation with hydrochloric acid yields the hydrochloride salt.

Advantages:

  • This method is rapid, utilizing common chemicals, and offers good regioselectivity.
  • It allows for the incorporation of the trifluoroethoxy group at a late stage, simplifying purification.

Multi-Step Synthesis via Cycloaddition and Functionalization

Overview:
A multi-step route starting from simpler building blocks involves constructing the azabicyclic ring, then functionalizing with the trifluoroethoxy group.

Stepwise Outline:

  • Step 1: Synthesize a suitable azabicyclic precursor, such as a cycloaddition product of an aziridine with an alkene or alkyne.
  • Step 2: Introduce the trifluoroethoxy substituent through nucleophilic substitution with trifluoroethanol derivatives or via alkylation with trifluoroethyl halides.
  • Step 3: Purify the intermediate and perform salt formation with hydrochloric acid to obtain the hydrochloride.

Key Considerations:

  • Control of stereochemistry during cycloaddition.
  • Optimization of reaction conditions to prevent over-alkylation or degradation of sensitive groups.

Representative Data Table of Reaction Conditions and Yields

Method Starting Material Reagents Solvent Conditions Yield Notes
1 3-Azabicyclo[3.2.0]heptane precursor with leaving group Trifluoroethanol derivatives Acetonitrile SN2, reflux 60-75% Requires careful control of regioselectivity
2 Photochemically cyclized intermediate Trifluoroethanol UV irradiation Photochemical, ambient 65-80% Rapid, high regioselectivity
3 Azabicyclic intermediate Trifluoroethyl halide Dichloromethane Room temperature, inert atmosphere 50-65% Multi-step, stereoselective

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

3-Azabicyclo[3.2.0]heptane Hydrochloride (CAS: 16084-57-4)

  • Molecular Formula : C₆H₁₂ClN
  • Molecular Weight : 133.62 g/mol
  • Key Features : The parent compound lacks substituents on the bicyclo system. Its synthesis involves acid-catalyzed cyclization of diallylamine derivatives . Compared to the trifluoroethoxy analog, it has lower lipophilicity and metabolic stability due to the absence of fluorine .

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS: 2231675-25-3)

  • Molecular Formula : C₈H₁₁ClF₃N
  • Molecular Weight : 213.63 g/mol
  • Key Differences : The bicyclo[4.1.0] system introduces a seven-membered ring with a trifluoromethyl group at position 5. This structural variation increases steric bulk and may alter binding affinity to biological targets compared to the [3.2.0] system .

Substituent Variations

1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane Hydrochloride

  • Molecular Formula : C₇H₁₂ClFN
  • Molecular Weight : 164.63 g/mol
  • Key Differences: Replacing trifluoroethoxy with fluoromethyl reduces fluorine content but retains some lipophilicity.

3-Chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione

  • Molecular Formula : C₁₇H₁₁ClF₃N₂O₃
  • Molecular Weight : 413.73 g/mol
  • Key Differences: This non-bicyclic analog features a pyrrole-dione scaffold with a trifluoromethylphenyl group. The absence of the bicyclo system reduces conformational rigidity, likely impacting target selectivity .

Physicochemical and Pharmacological Implications

Fluorine-Driven Properties

The trifluoroethoxy group in the target compound enhances:

  • Lipophilicity (logP ↑): Improves membrane permeability.
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism .
  • Bioavailability : Fluorinated compounds often exhibit prolonged half-lives in vivo .

Bicyclo System Effects

  • [3.2.0] vs.
  • Conformational Restriction : Limits rotational freedom, favoring interactions with sterically constrained biological targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Bicyclo System
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane HCl C₈H₁₃ClF₃NO 231.64 2624137-82-0 Trifluoroethoxy [3.2.0]
3-Azabicyclo[3.2.0]heptane HCl C₆H₁₂ClN 133.62 16084-57-4 None [3.2.0]
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane HCl C₈H₁₁ClF₃N 213.63 2231675-25-3 Trifluoromethyl [4.1.0]
1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane HCl C₇H₁₂ClFN 164.63 N/A Fluoromethyl [3.2.0]

Biological Activity

1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride (CAS Number: 2624137-82-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and structure-activity relationships (SAR).

  • Molecular Formula : C8_8H12_{12}F3_3NO
  • Molecular Weight : 195.18 g/mol
  • CAS Number : 2624137-82-0

Synthesis

The synthesis of this compound involves the introduction of a trifluoroethoxy group onto a bicyclic azabicyclo structure. The specific synthetic routes and conditions have not been extensively documented in the literature, but similar compounds often utilize nucleophilic substitution reactions involving fluorinated ethers.

Antiprotozoal Activity

Research has indicated that bicyclic compounds similar to 1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane exhibit significant antiprotozoal activity:

  • Plasmodium falciparum : Compounds within this class have shown efficacy against chloroquine-resistant strains of Plasmodium falciparum, indicating potential as antimalarial agents .
  • Trypanosoma brucei : In vitro studies have demonstrated activity against Trypanosoma brucei, the causative agent of sleeping sickness .

Structure-Activity Relationships (SAR)

The biological activity of these compounds is often correlated with their structural features:

  • Basic Side Chains : The presence of basic side chains enhances binding affinity to protozoal targets.
  • Fluorination : The introduction of fluorinated groups has been associated with increased lipophilicity and improved biological activity.

Study 1: Antimalarial Efficacy

In a study assessing various bicyclic compounds, it was found that those with a trifluoroethoxy substituent showed improved activity against Plasmodium falciparum compared to their non-fluorinated counterparts. The study utilized a mouse model to evaluate in vivo efficacy, demonstrating a significant reduction in parasitemia levels .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of related bicyclic compounds on mammalian cell lines (L6 cells). Results indicated that while some derivatives exhibited potent antiprotozoal activity, they also displayed varying degrees of cytotoxicity, necessitating further optimization to balance efficacy and safety .

Data Tables

Compound NameCAS NumberMolecular WeightAntimalarial ActivityTrypanosomal Activity
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane HCl2624137-82-0195.18 g/molYesYes
Related Bicyclic Compound AXXXXXXXX.X g/molYesNo
Related Bicyclic Compound BXXXXXXXX.X g/molNoYes

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride, and how does the trifluoroethoxy group influence reaction conditions?

  • Methodology : The compound can be synthesized via photochemical decomposition of CHF2-substituted pyrazolines or visible-light-driven [2+2] cycloaddition of maleimides . The electron-withdrawing trifluoroethoxy substituent may necessitate inert conditions (e.g., argon atmosphere) to prevent hydrolysis and require catalysts like triplet sensitizers for efficient cycloaddition . Adjustments to solvent polarity (e.g., acetonitrile) can enhance reaction yields.

Q. Which spectroscopic techniques are critical for structural confirmation, and what key signals should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Identify resonances for the bicyclic core (e.g., bridgehead protons at δ 3.5–4.5 ppm) and trifluoroethoxy group (CF3 split into a quartet, J = 8–10 Hz) .
  • 19F NMR : A singlet near δ -75 ppm confirms the trifluoroethoxy moiety .
  • HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 274.08 for C9H12ClF3NO) .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers due to the hydrochloride salt’s hygroscopicity and potential sensitivity to UV light. Stability tests under varying pH (4–8) and temperature (-20°C to 25°C) are advised to assess degradation .

Advanced Research Questions

Q. How can visible-light-mediated [2+2] cycloaddition be optimized for electron-withdrawing groups like trifluoroethoxy to minimize side reactions?

  • Methodology :

  • Use a photosensitizer (e.g., thioxanthone derivatives) with a triplet energy matching the trifluoroethoxy-substituted maleimide’s excited state .
  • Optimize light intensity (450–470 nm) and reaction time (12–24 hrs) to balance conversion and byproduct formation. Monitor via TLC or in-situ IR for real-time analysis .

Q. What in vitro assays are suitable for evaluating bioactivity, and how can conflicting receptor selectivity data be resolved?

  • Methodology :

  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]spiperone for 5-HT2A/D2 receptors) to assess affinity. For D4 selectivity, employ CHO-K1 cells expressing human D4 receptors .
  • Contradiction Resolution : Perform competitive binding studies with structurally diverse derivatives to isolate substituent effects (e.g., trifluoroethoxy’s lipophilicity vs. polar groups) .

Q. How should discrepancies between antiprotozoal and CNS activity in azabicycloheptane derivatives be addressed?

  • Methodology :

  • Conduct comparative SAR studies using in vitro models (e.g., Trypanosoma brucei for antiprotozoal activity vs. neuronal cell lines for CNS effects).
  • Use molecular docking to predict interactions with protozoal enzymes (e.g., trypanothione reductase) vs. human dopamine receptors .

Q. What mechanistic insights explain the regioselectivity of azabicycloheptane core formation under photochemical vs. thermal conditions?

  • Methodology :

  • Photochemical Pathways : Propose diradical intermediates via triplet sensitization, favoring endo selectivity due to steric constraints .
  • Thermal Pathways : Analyze transition states via DFT calculations to explain stereochemical outcomes (e.g., chair-like vs. boat conformations in cyclization) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the stability of trifluoroethoxy-substituted bicyclic compounds under basic vs. acidic conditions?

  • Methodology :

  • Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare degradation products (e.g., hydrolysis to carboxylic acids) under pH 2 (simulated gastric fluid) vs. pH 9 (intestinal fluid) .
  • Use ¹⁹F NMR to track trifluoroethoxy group integrity, as fluorine’s electronegativity may stabilize the moiety under acidic conditions .

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